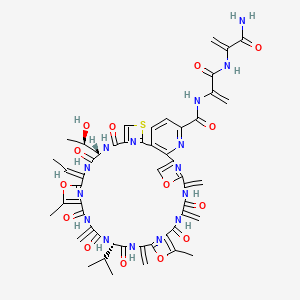
Berninamycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Berninamycin B is a highly modified cyclic peptide antibiotic produced by the bacterium Streptomyces bernensis. It belongs to the class of thiopeptide antibiotics, which are known for their potent activity against Gram-positive bacteria.
Preparation Methods
Berninamycin B is typically produced through the heterologous expression of the berninamycin biosynthetic gene cluster from marine-derived Streptomyces species. This involves transferring the gene cluster into different terrestrial model Streptomyces hosts, such as Streptomyces lividans and Streptomyces coelicolor, which then produce this compound under specific conditions . The synthetic route involves complex enzymatic processes that lead to the formation of the cyclic peptide structure and the incorporation of the oxazole rings and pyridothiazolopyridinium chromophore .
Chemical Reactions Analysis
Berninamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include modified thiopeptide structures with altered antibacterial activity .
Scientific Research Applications
Berninamycin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the biosynthesis of thiopeptide antibiotics. In biology, it serves as a potent inhibitor of bacterial protein synthesis, making it valuable for studying bacterial ribosome function and antibiotic resistance mechanisms . In medicine, this compound is being investigated for its potential use in treating infections caused by Gram-positive bacteria, including antibiotic-resistant strains .
Mechanism of Action
Berninamycin B exerts its effects by binding to the complex of 23S ribosomal RNA with protein L11, thereby inhibiting bacterial protein synthesis. This binding affects various functions of the ribosomal A site, preventing the proper assembly and function of the bacterial ribosome. The compound’s unique structure, including the oxazole rings and pyridothiazolopyridinium chromophore, is crucial for its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Berninamycin B is similar to other thiopeptide antibiotics, such as thiostrepton and nosiheptide. it is unique due to its specific structural features, including the pyridothiazolopyridinium chromophore and the presence of two oxazole rings. These structural differences contribute to its distinct mechanism of action and spectrum of antibacterial activity . Similar compounds include berninamycin A, berninamycin J, and berninamycin K, which share the same biosynthetic gene cluster but differ in their specific chemical modifications .
Properties
CAS No. |
58798-98-4 |
|---|---|
Molecular Formula |
C51H51N15O14S |
Molecular Weight |
1130.1 g/mol |
IUPAC Name |
(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-27-propan-2-yl-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |
InChI |
InChI=1S/C51H51N15O14S/c1-13-29-50-66-36(27(12)80-50)47(77)56-22(7)41(71)63-33(18(2)3)44(74)58-24(9)49-65-35(26(11)79-49)46(76)55-21(6)40(70)57-23(8)48-61-31(16-78-48)37-28(51-62-32(17-81-51)43(73)64-34(25(10)67)45(75)60-29)14-15-30(59-37)42(72)54-20(5)39(69)53-19(4)38(52)68/h13-18,25,33-34,67H,4-9H2,1-3,10-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,76)(H,56,77)(H,57,70)(H,58,74)(H,60,75)(H,63,71)(H,64,73)/b29-13-/t25-,33+,34+/m1/s1 |
InChI Key |
VFTYJPKNFPTPRA-KFSKHFNISA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C |
Canonical SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















